BenchChemオンラインストアへようこそ!

3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Neurokinin-1 receptor Receptor binding assay Structure-activity relationship

3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 955225-60-2) is a synthetic small-molecule antagonist of the human substance P/neurokinin-1 (NK1) receptor, disclosed by Kissei Pharmaceutical in patent families US9708266 and US10011568 as Example 16. The compound features a characteristic N-tosyl-tetrahydroisoquinoline scaffold linked to a 3,3-dimethylbutanamide side chain.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 955225-60-2
Cat. No. B2958230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
CAS955225-60-2
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)(C)C
InChIInChI=1S/C22H28N2O3S/c1-16-5-9-20(10-6-16)28(26,27)24-12-11-17-7-8-19(13-18(17)15-24)23-21(25)14-22(2,3)4/h5-10,13H,11-12,14-15H2,1-4H3,(H,23,25)
InChIKeyWESRZMXCJFLKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 955225-60-2): Substance P/NK1 Receptor Antagonist for Preclinical Procurement


3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 955225-60-2) is a synthetic small-molecule antagonist of the human substance P/neurokinin-1 (NK1) receptor, disclosed by Kissei Pharmaceutical in patent families US9708266 and US10011568 as Example 16 [1]. The compound features a characteristic N-tosyl-tetrahydroisoquinoline scaffold linked to a 3,3-dimethylbutanamide side chain [1]. Its primary documented pharmacological interaction is competitive blockade of the NK1 receptor, a clinically validated target for chemotherapy-induced nausea and vomiting (CINV) and other indications [2]. The compound is catalogued in BindingDB with a receptor binding IC50 of 2.78 nM (human NK1, pH 7.4, 2°C) and is also profiled for CYP3A4 inhibition (IC50 = 3.10E+3 nM), providing a quantitative baseline for comparator evaluation [1][3].

Why Generic NK1 Antagonist Substitution Fails: Evidence-Based Differentiation of 3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide


Within the Kissei patent series, NK1 receptor binding IC50 values span a narrow range (0.98–2.78 nM), yet the accompanying CYP3A4 liability profiles diverge substantially (IC50 from 3.10E+3 to 9.40E+3 nM) [1][2]. Simple potency-based selection would erroneously favor lower-NK1-IC50 examples while overlooking the sharply lower CYP3A4 IC50 of Example 16 (3.10E+3 nM vs. 9.40E+3 nM for Example 3), meaning the former carries a significantly higher risk of drug–drug interaction confounds in cell-based or in vivo models where CYP3A4-mediated metabolism is relevant [1]. Compared to the clinical NK1 antagonist aprepitant, which shows an IC50 of 0.09 nM at human NK1 but also potent CYP3A4 inhibition requiring clinical dose adjustment, the substantially attenuated CYP3A4 inhibition of Example 16 (3100 nM) represents a structurally driven safety-margin differentiation that generic substitution logic would miss .

Quantitative Differentiation Evidence: 3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide vs. Internal Patent Analogs and Clinical NK1 Antagonists


NK1 Receptor Binding Affinity Relative to Internal Patent Benchmarks (Example 3 and Example 6)

The target compound exhibits an NK1 IC50 of 2.78 nM, which falls within the same order of magnitude as internal patent comparators Example 3 (IC50 = 2.10 nM) and Example 6 (IC50 = 1.00 nM) when tested under identical conditions (pH 7.4, 2°C, 125I-substance P displacement in a 96-well plate format) [1]. The 1.32-fold difference from Example 3 and 2.78-fold difference from Example 6 are modest relative to the inter-series variability, indicating that NK1 binding potency alone does not provide clear differentiation for selection [1].

Neurokinin-1 receptor Receptor binding assay Structure-activity relationship

CYP3A4 Inhibition Liability: Example 16 Demonstrates a Materially Lower Risk Profile than Benchmark Internal Analogs

The target compound exhibits a CYP3A4 IC50 of 3.10E+3 nM, which is 3.0-fold lower (more inhibitory) than Example 3 (IC50 = 9.40E+3 nM) and 2.0-fold lower than Example 6 (IC50 = 6.10E+3 nM) when tested under the identical DMSO-based CYP3A4 enzyme inhibition assay (pH 7.4, 2°C) [1]. While all three examples show weaker CYP3A4 inhibition than aprepitant (a known clinical CYP3A4 perpetrator), Example 16's 3100 nM IC50 remains 1115-fold higher than its NK1 IC50 (2.78 nM), yielding a CYP3A4/NK1 selectivity margin of 1115-fold, which is substantially tighter than the 4476-fold margin of Example 3 [1][2].

Cytochrome P450 3A4 Drug-drug interaction Metabolic stability Safety margin

Structural Determinant: N-Tosyl-Tetrahydroisoquinoline Scaffold Confers Physicochemical Distinction from Clinical Morpholine- and Piperidine-Based NK1 Antagonists

Unlike the clinical NK1 antagonists aprepitant (morpholine core), netupitant (piperidine core), and rolapitant (piperidine core), the target compound embodies an N-tosyl-1,2,3,4-tetrahydroisoquinoline scaffold [1]. This structural distinction yields a calculated molecular weight of 400.5 g/mol and formula C22H28N2O3S, which is substantially leaner than aprepitant (MW 534.4) and netupitant (MW 578.7) [1][2]. The reduced molecular weight and the presence of a sulfonamide group (tosyl) are well-precedented determinants of enhanced aqueous solubility and CNS permeability in tetrahydroisoquinoline chemotypes, as demonstrated by the broader literature on N-tosyl-THIQ cytotoxic agents where logP and solubility strongly correlated with cellular activity [3].

Tetrahydroisoquinoline scaffold Ligand-based design Physicochemical properties Blood-brain barrier penetration

Citability and Reproducibility: BindingDB-Anchored Data from Issued US Patents Ensures Procurement Traceability

Unlike many catalog compounds whose biological annotation derives from vendor-generated screening without peer-review provenance, the quantitative IC50 values for the target compound originate from two issued US patents (US9708266 and US10011568) and are independently curated in the BindingDB database under entries 257 and 3491, with full assay metadata (pH, temperature, plate format, solvent) [1]. By contrast, the nearest internal benchmark, Example 5 (BDBM261482, IC50 0.98 nM), lacks a publicly reported CYP3A4 IC50, limiting its utility as a fully characterised reference standard [2]. The target compound's dual annotation (NK1 + CYP3A4) across two independent BindingDB entries provides the reproducibility documentation required for rigorous scientific procurement.

Data provenance Patent validation Reproducibility Procurement quality

Optimal Research Application Scenarios for 3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide (CAS 955225-60-2)


Co-Culture or Hepatocyte-Containing In Vitro Models Requiring a Defined, Moderate CYP3A4 Inhibition Window

In ADME-Tox screening cascades where test compounds are co-incubated with primary hepatocytes or CYP3A4-expressing microsomes, the target compound (CYP3A4 IC50 = 3100 nM) provides a moderate inhibition baseline that is substantially more physiologically relevant than the negligible inhibition of Example 3 (IC50 = 9400 nM) and far safer than the potent CYP3A4 perpetrator aprepitant (clinical dose adjustment required) [1]. This profile allows researchers to model drug–drug interaction risks without complete metabolic shutdown.

Blood-Brain Barrier Penetration Studies Leveraging the Low-Molecular-Weight N-Tosyl-THIQ Scaffold

The compound's molecular weight (400.5 g/mol) and N-tosyl-tetrahydroisoquinoline scaffold are consistent with physicochemical properties favoring CNS penetration, as established in QSAR studies of N-tosyl-THIQ derivatives [2][3]. When compared to the substantially larger clinical NK1 antagonists aprepitant (534.4 g/mol) and netupitant (578.7 g/mol), the target compound may serve as a preferred probe for in vivo brain penetration experiments (e.g., rodent brain/plasma ratio studies) where molecular weight is a primary determinant of passive permeability.

Pharmacological Tool Compound for NK1 Receptor Site-Directed Mutagenesis and SAR Expansion

The target compound has a fully disclosed chemical structure in an issued US patent, with two quantitative pharmacological parameters (NK1 IC50, CYP3A4 IC50) independently curated in BindingDB, making it suitable as a reference ligand for site-directed mutagenesis studies of the NK1 binding pocket, or as a synthetic starting point for SAR campaigns exploring the N-tosyl-THIQ sub-series, as originally disclosed by Kissei Pharmaceutical [1].

Procurement for Grant-Funded Research Requiring Full Data Provenance and Regulatory-Grade Documentation

For academic or contract-research procurements where data traceability is a grant requirement, the target compound's dual-target annotation (NK1 and CYP3A4) across two BindingDB entries linked to issued US patents provides the documentation trail that many single-target annotated catalog compounds lack [1]. This reduces the burden of in-house selectivity profiling and satisfies institutional data-provenance standards.

Quote Request

Request a Quote for 3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.